Stereochemical Configuration Comparison: cis-(2R,3R) rel-Form Versus (2S,3S) Enantiomer and Racemic Mixtures
The target compound rel-(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride possesses a cis relative configuration at the 2- and 3-positions, with the (2R,3R) absolute stereochemistry. This specific stereochemical arrangement is the enantiomeric counterpart to the (2S,3S) configuration utilized in clinically evaluated NK1 antagonists. The (2S,3S) enantiomer serves as the direct chiral intermediate for CP-122721, CP-99994, GR203040, and vofopitant [1]. The rel-(2R,3R) form provides the identical cis relative geometry but with opposite optical rotation, enabling its use as a stereochemical control, chiral resolution counterpart, or starting material for diastereomeric analog libraries. In contrast, racemic cis-2-phenylpiperidin-3-amine or trans-configured isomers cannot yield enantiomerically pure downstream NK1 antagonists without additional chiral resolution steps . Patent literature explicitly identifies 3-amino-2-phenylpiperidine as a valuable intermediate for substance P antagonists and specifies that stereochemical purity is essential for achieving high-affinity NK1 receptor binding [2].
| Evidence Dimension | Stereochemical identity and synthetic utility |
|---|---|
| Target Compound Data | rel-(2R,3R) cis configuration with defined absolute stereochemistry at both C2 and C3 positions |
| Comparator Or Baseline | Racemic cis-2-phenylpiperidin-3-amine (CAS 58373-46-9); (2S,3S)-2-phenylpiperidin-3-amine (CAS 136871-75-5); trans-2-phenylpiperidin-3-amine |
| Quantified Difference | Stereochemically defined rel-(2R,3R) form enables enantioselective synthesis control; racemic mixtures require additional chiral resolution; trans isomers are structurally incompatible with NK1 antagonist pharmacophore requirements |
| Conditions | Structural comparison based on established NK1 antagonist pharmacophore requirements and patent-defined synthetic utility |
Why This Matters
Stereochemical fidelity determines whether a synthesis yields pharmacologically active NK1 antagonists; the rel-(2R,3R) form provides a defined stereochemical reference point unavailable from racemic or trans-configured alternatives.
- [1] Drug Synthesis Database (YaoZh). Vofopitant synthesis utilizing (2S,3S)-2-phenylpiperidin-3-amine as key intermediate. View Source
- [2] EP0436334A3. 3-Aminopiperidine derivatives and related nitrogen containing heterocycles (3-Amino-2-phenylpiperidine as substance P antagonist intermediate). View Source
